methyl 3-bromo-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Methyl 3-bromo-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromine, nitro, and ester, makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and β-diketones under acidic or basic conditions.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amino, thio, alkoxy derivatives).
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Biology: The compound is used as a probe to investigate biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways.
Receptor Binding: It can interact with cellular receptors, altering signal transduction and cellular responses.
Modulating Gene Expression: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- Methyl 3-chloro-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
- Methyl 3-bromo-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Uniqueness
Methyl 3-bromo-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of diverse bioactive molecules.
Properties
IUPAC Name |
methyl 3-bromo-2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O4/c1-8-13(16)14-17-11(7-12(15(21)24-2)19(14)18-8)9-4-3-5-10(6-9)20(22)23/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJLDEPHNGPSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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